4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS No.:
Cat. No.: VC16515406
Molecular Formula: C10H9ClN4
Molecular Weight: 220.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN4 |
|---|---|
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3 |
| Standard InChI Key | WTMWZUNZSYJNAC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=NC(=C(C(=C2C=N1)Cl)C#N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile consists of a bicyclic framework formed by a pyrazole ring fused to a pyridine ring. Substituents at critical positions modulate its electronic and steric properties:
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N1: Ethyl group (-CH₂CH₃)
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C4: Chlorine atom (-Cl)
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C5: Nitrile group (-CN)
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C6: Methyl group (-CH₃).
The planar arrangement of the fused rings facilitates π-π stacking interactions, while the nitrile and chlorine groups introduce polarizability, enhancing solubility in organic solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₄ |
| Molecular Weight | 220.66 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
| InChI | InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3 |
| InChIKey | WTMWZUNZSYJNAC-UHFFFAOYSA-N |
Crystallographic Insights
Although direct crystallographic data for this compound is limited, studies on analogous pyrazolo[3,4-b]pyridines reveal that substituents influence molecular packing. For example, in 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the dihedral angle between the pyrazolopyridine system and aryl groups is minimal (2.56°), promoting planar stacking . Intramolecular hydrogen bonds (e.g., C–H⋯N) and π-π interactions (centroid distances ≈3.57 Å) stabilize the crystal lattice, suggesting similar behavior for the target compound .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketonitriles or aldehydes.
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Cyclization: Acid- or base-catalyzed fusion of the pyrazole intermediate with pyridine precursors.
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Functionalization: Introduction of the ethyl, methyl, chlorine, and nitrile groups via nucleophilic substitution or cross-coupling reactions .
A representative protocol involves reacting 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester with butylamine in ethanol at elevated temperatures (323 K), yielding derivatives with 73% efficiency .
Table 2: Representative Reaction Conditions
| Reactant | Conditions | Yield |
|---|---|---|
| 4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester + Butylamine | Ethanol, 323 K, 12 hours | 73% |
Derivative Synthesis
The chlorine atom at position 4 serves as a reactive site for further functionalization. For instance, nucleophilic substitution with amines (e.g., propylamine) replaces chlorine with amino groups, generating compounds like tracazolate hydrochloride, a GABA<sub>A</sub> receptor modulator .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its nitrile and chlorine substituents. It is stable under ambient conditions but may degrade under strong acidic or basic environments .
Spectroscopic Data
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IR Spectroscopy: Peaks at ≈2220 cm⁻¹ (C≡N stretch) and 740 cm⁻¹ (C-Cl stretch).
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NMR Spectroscopy:
| Compound | Target | Activity |
|---|---|---|
| Tracazolate Hydrochloride | GABA<sub>A</sub> | Anxiolytic modulation |
| 4-Amino derivatives | Kinases | Inhibition (IC₅₀ <1 µM) |
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and neuroactive agents. Its chloro and nitrile groups allow site-specific modifications to optimize pharmacokinetic properties .
Materials Science
Conjugated pyrazolopyridines exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The electron-withdrawing nitrile group enhances charge transport efficiency.
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